molecular formula C16H14N4O2 B14094399 6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one

6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one

Cat. No.: B14094399
M. Wt: 294.31 g/mol
InChI Key: OYYVFJOCPKBJIR-UHFFFAOYSA-N
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Description

6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position and a phenoxyphenylamino group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the condensation of 4-phenoxyaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phenoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.

    4-aminopyrrolo[2,3-d]pyrimidine: Another related compound with a fused pyrimidine ring system.

Uniqueness

6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyphenylamino group contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

4-amino-2-(4-phenoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C16H14N4O2/c17-14-10-15(21)20-16(19-14)18-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-10H,(H4,17,18,19,20,21)

InChI Key

OYYVFJOCPKBJIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CC(=O)N3)N

Origin of Product

United States

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